3-[(aminocarbonyl)amino]-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]propanamide
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Description
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
Indoles are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds . Protodeboronation of pinacol boronic esters is one of the methods used in organic synthesis .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a method used in the synthesis of indole derivatives . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Indole is a crystalline colorless compound with specific odors .Future Directions
Properties
IUPAC Name |
3-(carbamoylamino)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c1-3-13-9(2)12-7-11(17)6-10(15(12)21-13)8-20-14(22)4-5-19-16(18)23/h6-7,21H,3-5,8H2,1-2H3,(H,20,22)(H3,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBDZMCPCJLPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=CC(=C2N1)CNC(=O)CCNC(=O)N)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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